molecular formula C7H4BrFO2 B1336769 5-Bromo-4-fluoro-2-hydroxybenzaldehyde CAS No. 399-00-8

5-Bromo-4-fluoro-2-hydroxybenzaldehyde

Cat. No.: B1336769
CAS No.: 399-00-8
M. Wt: 219.01 g/mol
InChI Key: QKTZGVUIYFBODQ-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 g/mol . It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzaldehyde core. This compound is used in various chemical syntheses and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN2 pathway . This suggests that 5-Bromo-4-fluoro-2-hydroxybenzaldehyde may interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

It is known that the compound can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions suggest that this compound may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures .

Transport and Distribution

It is known that the compound is stable under normal temperatures and pressures , suggesting that it could be transported and distributed without significant degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde typically involves the bromination and fluorination of a suitable benzaldehyde precursor. One common method involves the reaction of 4-fluorosalicylic acid with bromine in the presence of a catalyst . The reaction conditions often include:

    Temperature: 50-70°C

    Solvent: Chloroform or dichloromethane

    Catalyst: Iron(III) chloride or aluminum chloride

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-4-fluoro-2-hydroxybenzaldehyde is utilized in several scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Employed in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 5-Fluoro-2-hydroxybenzaldehyde
  • 5-Bromo-2-hydroxybenzaldehyde
  • 4-Fluoro-2-hydroxybenzaldehyde
  • 2-Hydroxy-5-methylbenzaldehyde

Comparison: 5-Bromo-4-fluoro-2-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This dual substitution enhances its reactivity and allows for the formation of diverse derivatives compared to its mono-substituted counterparts .

Properties

IUPAC Name

5-bromo-4-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTZGVUIYFBODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428278
Record name 5-bromo-4-fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-00-8
Record name 5-bromo-4-fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 20-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of 4-fluoro-2-hydroxybenzaldehyde (545 g, 3.89 mol, 1.00 equiv) in AcOH (5 L), followed by the addition of Br2 (623 g, 3.90 mol, 1.00 equiv) dropwise with stirring at 0-5° C. The resulting solution was stirred overnight at room temperature, quenched by the addition of 3 L of saturated aqueous Na2SO3 and diluted with 6 L of ice/water. The solids were collected by filtration, washed with 2×1.5 L of water and dried to afford 145 g (crude) of 5-bromo-4-fluoro-2-hydroxybenzaldehyde as a yellow solid.
Quantity
545 g
Type
reactant
Reaction Step One
Name
Quantity
623 g
Type
reactant
Reaction Step Two
Name
Quantity
5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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